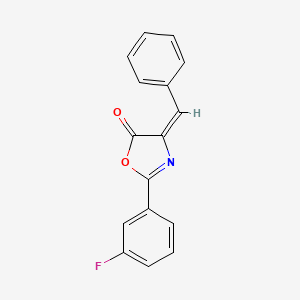
6-((4-(4-fluorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-((4-(4-fluorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to various pyrimidine dione derivatives. These derivatives have been studied for their potential biological activities, such as urease inhibition and herbicidal effects. The pyrimidine core is a common structure in many pharmaceuticals and agrochemicals, and modifications to this core can lead to compounds with diverse biological activities .
Synthesis Analysis
The synthesis of related pyrimidine dione derivatives typically involves the cyclization of various starting materials, such as amino pyridines or substituted ureas, with other reagents to form the pyrimidine core. For instance, the synthesis of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones involves reacting 4-methyl-2-aminopyridine with diethylmalonate, followed by condensation with different amino components to yield a variety of substituted derivatives . Similarly, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds is achieved by cyclization of trifluoroacetoacetate ethyl with substituted urea .
Molecular Structure Analysis
The molecular structure of pyrimidine dione derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms. Substituents on the pyrimidine ring, such as fluorophenyl or nitrobenzyl groups, can significantly influence the chemical and biological properties of the compound. The use of nuclear magnetic resonance (NMR) and elemental analysis is common for confirming the structures of synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine dione derivatives can involve various reactions, such as electrophilic substitution. For example, electrophilic substitution reactions, including the Vilsmeier-Haack reaction, bromination, and nitration, have been used to introduce formyl, bromo, and nitro groups into the thieno[2,3-d]pyrimidine ring system . These reactions expand the diversity of the pyrimidine derivatives and can be tailored to achieve desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine dione derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the pyrimidine ring. The introduction of electron-withdrawing or electron-donating groups can affect these properties and, consequently, the biological activity of the compounds. For instance, the presence of a trifluoromethyl group has been shown to confer good herbicidal activities in some pyrimidine dione derivatives . The urease inhibition activity of these compounds is typically assessed using in vitro assays, such as the phenol hypochlorite method, to determine their potential as therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Biological Activity
The chemical compound of interest, while not directly studied, falls within a broader category of pyrimidine derivatives that have been synthesized and evaluated for various biological activities. Research on similar compounds has led to the development of derivatives with significant larvicidal activity against certain larvae species. For example, a study on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives revealed that certain compounds exhibited significant larvicidal activity, offering potential as insecticides or in vector control strategies (Gorle et al., 2016).
Structural and Spectral Analysis
Another facet of research on pyrimidine derivatives involves their structural and spectral analysis through advanced techniques such as NMR, UV-visible, and FT-IR spectroscopy, alongside computational exploration. A study reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives and their detailed characterization, demonstrating the potential of these compounds for various applications in material science and pharmacology due to their unique electronic structures (Ashraf et al., 2019).
Oxidation and Isomerism Studies
Research on the oxidation and isomerism of thietane-containing heterocycles, closely related to the structure of interest, has provided insights into the synthesis of novel derivatives with potential pharmaceutical applications. Such studies explore the optimal conditions for oxidation processes and the resulting isomeric forms, contributing to the development of new chemical entities (Meshcheryakova et al., 2014).
Herbicidal Activities
Investigations into the herbicidal activities of pyrimidine-2,4(1H,3H)-dione compounds have shown that specific derivatives possess high efficacy against certain plant species, indicating potential agricultural applications. For instance, a study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds revealed promising herbicidal activities, suggesting a pathway for developing new herbicides (Huazheng, 2013).
Anticancer Activity
The anticancer activity of N-substituted indole derivatives, which share structural similarities with the compound of interest, has been a significant area of research. Such studies aim to identify novel therapeutic agents by examining their efficacy against various cancer cell lines, highlighting the potential of pyrimidine derivatives in oncology (Kumar & Sharma, 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a pyrimidine-2,4(1H,3H)-dione with a 4-nitrobenzylthiol followed by a 1,3-dipolar cycloaddition reaction with an azide intermediate. The resulting triazole intermediate is then reacted with a 4-fluorophenyl boronic acid to form the final product.", "Starting Materials": [ "Pyrimidine-2,4(1H,3H)-dione", "4-nitrobenzylthiol", "Sodium azide", "4-fluorophenyl boronic acid", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Pyrimidine-2,4(1H,3H)-dione is reacted with 4-nitrobenzylthiol in the presence of a base to form the intermediate 4-nitrobenzylthio-pyrimidine-2,4(1H,3H)-dione.", "Step 2: The intermediate from step 1 is then reacted with sodium azide in the presence of a palladium catalyst to form the triazole intermediate.", "Step 3: The triazole intermediate is then reacted with 4-fluorophenyl boronic acid in the presence of a palladium catalyst to form the final product, 6-((4-(4-fluorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
852154-43-9 |
Nom du produit |
6-((4-(4-fluorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C20H15FN6O4S |
Poids moléculaire |
454.44 |
Nom IUPAC |
6-[[4-(4-fluorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15FN6O4S/c21-13-3-7-15(8-4-13)26-17(9-14-10-18(28)23-19(29)22-14)24-25-20(26)32-11-12-1-5-16(6-2-12)27(30)31/h1-8,10H,9,11H2,(H2,22,23,28,29) |
Clé InChI |
USWOBRGLUYMXJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2528917.png)
![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)

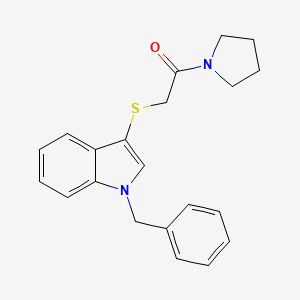
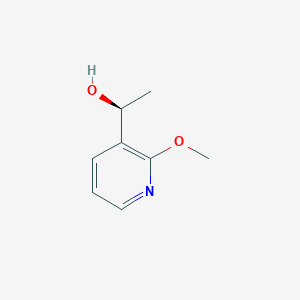
![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)
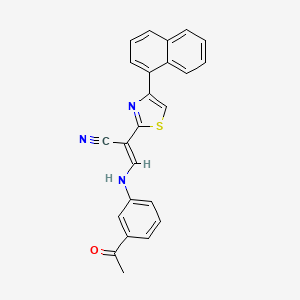

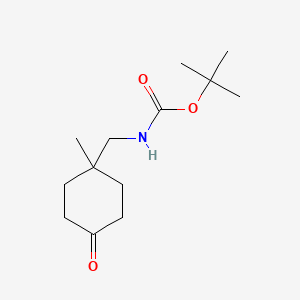
![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)
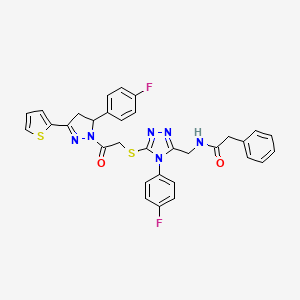
![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)
